

# An In-depth Technical Guide to 1,1-Dimethoxynon-2-yne

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,1-Dimethoxynon-2-yne

Cat. No.: B078486

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## Abstract

This technical guide provides a comprehensive overview of **1,1-Dimethoxynon-2-yne**, a long-chain acetylenic ether with potential applications in organic synthesis and as a building block in drug discovery. This document consolidates its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and a generalized workflow for its biological screening. The information is presented to be a valuable resource for researchers in medicinal chemistry and materials science.

## Chemical Identity and Properties

**1,1-Dimethoxynon-2-yne** is an organic compound characterized by a nine-carbon chain containing a terminal dimethyl acetal group and an internal triple bond at the second carbon position.

IUPAC Name: **1,1-dimethoxynon-2-yne**<sup>[1]</sup>

CAS Number: 13257-44-8<sup>[2]</sup>

## Physicochemical and Spectroscopic Data

While specific experimental data for **1,1-Dimethoxynon-2-yne** is not readily available in public literature, the following table summarizes predicted properties and experimental data for

structurally analogous compounds to provide a representative profile.

| Property          | Value  | Source/Analogous Compound      |
|-------------------|--|--------------------------------|
| Molecular Formula | C <sub>11</sub> H <sub>20</sub> O <sub>2</sub> | PubChem[1]                     |
| Molecular Weight  | 184.28 g/mol                                   | PubChem[1]                     |
| Predicted XlogP   | 3.3  | PubChem[1]                     |
| Boiling Point     | 70 °C / 30 mmHg                                | Analog: 1,4-Dimethoxy-2-butyne |
| Density           | 0.944 g/mL at 25 °C                            | Analog: 1,4-Dimethoxy-2-butyne |
| Refractive Index  | n <sub>20</sub> /D 1.434                       | Analog: 1,4-Dimethoxy-2-butyne |

## Predicted Mass Spectrometry Data

Predicted collision cross-section (CCS) values provide insights into the molecule's shape and can aid in its identification in mass spectrometry-based screening.

| Adduct                            | m/z       | Predicted CCS (Å <sup>2</sup> ) |
|-----------------------------------|-----------|---------------------------------|
| [M+H] <sup>+</sup>                | 185.15361 | 140.3                           |
| [M+Na] <sup>+</sup>               | 207.13555 | 148.2                           |
| [M-H] <sup>-</sup>                | 183.13905 | 139.6                           |
| [M+NH <sub>4</sub> ] <sup>+</sup> | 202.18015 | 158.5                           |
| [M+K] <sup>+</sup>                | 223.10949 | 146.8                           |

Data sourced from  
PubChem[1]

# Experimental Protocols: Synthesis of 1,1-Dimethoxynon-2-yne

The following is a proposed synthetic protocol for **1,1-Dimethoxynon-2-yne** based on general methods for the synthesis of 1,1-dialkoxyalkynes. This method involves the protection of an aldehyde, followed by alkynylation.

## Step 1: Protection of Heptanal to form 1,1-Dimethoxyheptane

- Reaction Setup: To a solution of heptanal (1 equivalent) in anhydrous methanol (5 volumes), add trimethyl orthoformate (1.2 equivalents).
- Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.01 equivalents).
- Reaction Conditions: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: Once the reaction is complete, quench the catalyst with a mild base, such as triethylamine. Remove the methanol under reduced pressure.
- Purification: Dilute the residue with diethyl ether and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1,1-dimethoxyheptane.

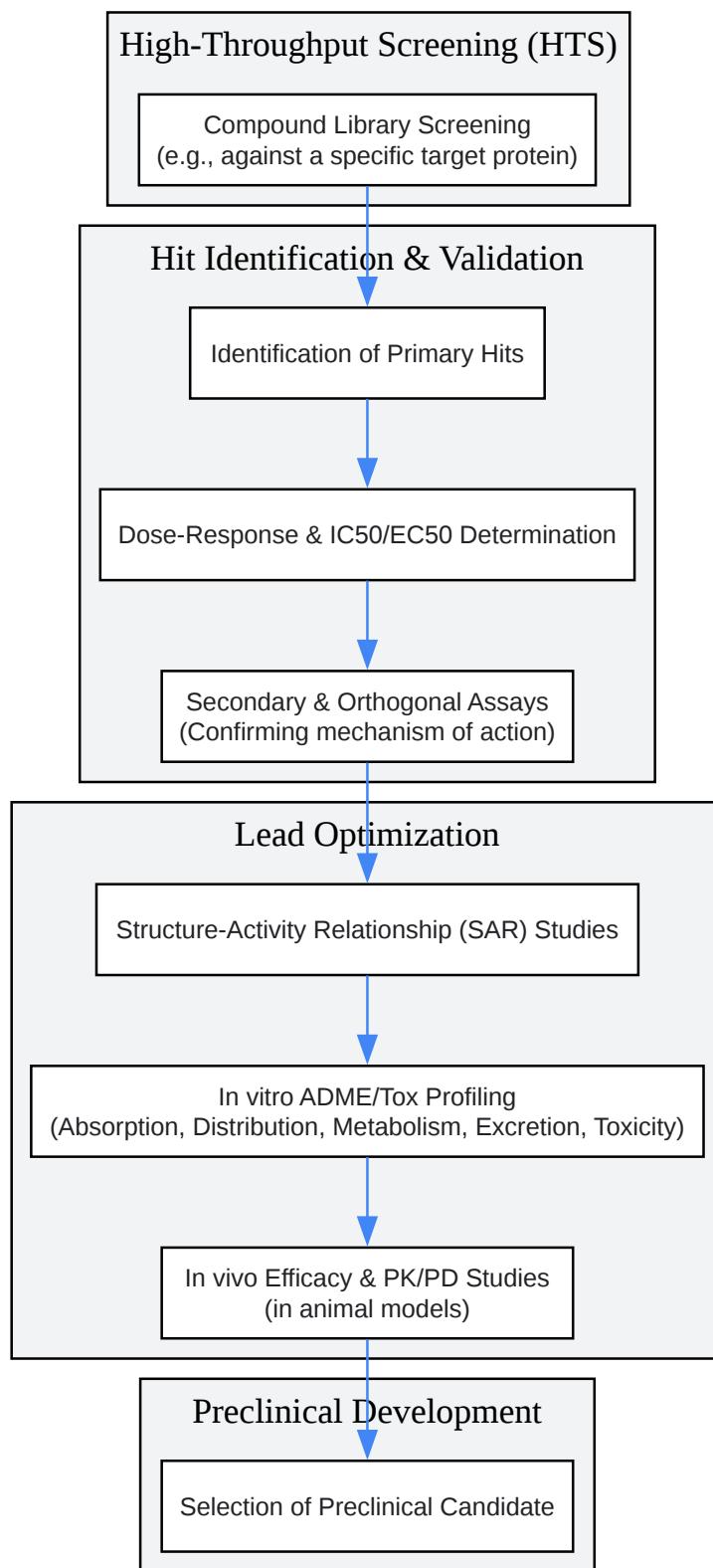
## Step 2: Lithiation and Alkynylation

- Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 1,1-dimethoxy-2-propyne (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
- Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise. Stir the mixture at this temperature for 1 hour to ensure complete formation of the lithium acetylide.

- **Alkylation:** To the solution of the lithium acetylide, add a solution of 1-bromohexane (1 equivalent) in anhydrous THF dropwise.
- **Reaction Conditions:** Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- **Work-up:** Quench the reaction by the slow addition of saturated ammonium chloride solution. Extract the aqueous layer with diethyl ether (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield **1,1-dimethoxynon-2-yne**.

## Biological Screening Workflow

For a novel compound such as **1,1-Dimethoxynon-2-yne**, a systematic approach is essential to evaluate its potential as a therapeutic agent. The following diagram illustrates a general workflow for the biological screening of new chemical entities.

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Caption: A generalized workflow for the biological screening and preclinical development of a novel chemical entity.

This workflow outlines the progression from initial high-throughput screening to identify active compounds ("hits"), through validation and optimization of these hits to generate "leads", and finally to the selection of a preclinical candidate for further development.[3][4][5]

## Conclusion

**1,1-Dimethoxynon-2-yne** represents a versatile chemical entity with potential for further exploration in various fields of chemistry. This guide provides foundational information to support its synthesis and initial biological evaluation. The provided protocols and workflows are intended to serve as a starting point for researchers and may require optimization based on specific experimental contexts and research goals.

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## References

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)